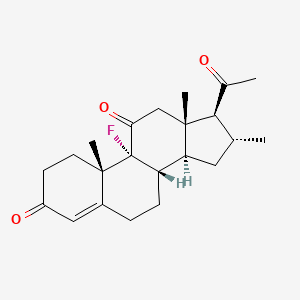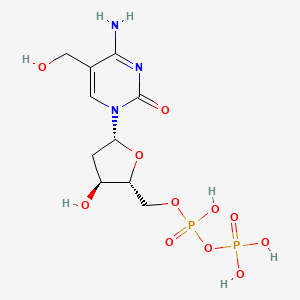
3-(2-アミノエチル)-5-メチル-4H-1,2,4-トリアゾール
説明
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
科学的研究の応用
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine has been extensively studied for its applications in various scientific fields:
作用機序
Target of Action
The primary targets of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine, also known as Iem 813, are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.
Mode of Action
This interaction can alter the function of the target proteins, potentially influencing various cellular processes .
Biochemical Pathways
Given its targets, it may influence pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
These properties are crucial in determining the drug’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its targets, it may influence cell growth, proliferation, and survival .
生化学分析
Biochemical Properties
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine plays a significant role in biochemical reactions. It interacts with enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta . These interactions are crucial for regulating various cellular processes, including metabolism and cell survival. The compound’s ability to form hydrogen bonds and its lipophilicity contribute to its biochemical properties .
Cellular Effects
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine affects various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Additionally, the compound’s interaction with PARP-1 can lead to cell dysfunction or necrotic cell death when overactivated .
Molecular Mechanism
The molecular mechanism of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to serine/threonine-protein kinases and glycogen synthase kinase-3 beta, modulating their activity . These interactions result in the regulation of metabolic and proliferative processes within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular processes, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is essential for maintaining cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization is crucial for its activity and function within the cell .
準備方法
The synthesis of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by reduction and subsequent amination . Another approach includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times . Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
化学反応の分析
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine can be compared with other similar compounds, such as:
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: This compound has a similar triazole ring structure but differs in the substituents attached to the ring.
2-(4-{4-Methyl-5-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-1,3-propandiol: This compound features additional functional groups that enhance its biological activity.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound combines the triazole ring with other heterocyclic structures, providing unique properties.
特性
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSOHMVWLBLDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209892 | |
| Record name | Iem 813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61012-32-6 | |
| Record name | 3-Methyl-1H-1,2,4-triazole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61012-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Beta-aminoethyl)-5-methyl-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iem 813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of 2-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (IEM-813)?
A: IEM-813 acts as a selective agonist of histamine H1 receptors [, , ]. This means it binds to and activates these receptors, mimicking the effects of histamine at these specific sites.
Q2: How does the activity of IEM-813 compare to histamine at different histamine receptor subtypes?
A: Studies have shown that IEM-813 displays a greater affinity for H1 receptors, particularly those found in the gut, compared to H2 receptors located in the stomach and atrium []. This selectivity towards H1 receptors differentiates its action from histamine, which can activate both H1 and H2 receptors.
Q3: Can IEM-813 influence histamine secretion in the stomach?
A: Research suggests that IEM-813, despite being a selective H1 agonist, does not suppress histamine secretion in the stomach [, ]. This finding suggests that H1 receptors do not play a significant role in regulating histamine secretion in the gastric mucosa.
Q4: Does IEM-813 have any effect on estrogen-induced suppression of compensatory ovarian hypertrophy (COH)?
A: Interestingly, administration of IEM-813 has been observed to prevent the suppressive effects of diethylstilbestrol (a synthetic estrogen) on COH in rats []. This suggests a potential interaction between histaminergic pathways and estrogenic signaling in the regulation of ovarian function, although the exact mechanisms remain to be fully elucidated.
Q5: Are there any structural differences between IEM-813 and other 3-(beta-aminoethyl)-1,2,4-triazole derivatives that could explain their varying receptor selectivity?
A: While the provided research doesn't delve into the specific structural nuances responsible for receptor selectivity, it highlights that subtle modifications within the 3-(beta-aminoethyl)-1,2,4-triazole scaffold can significantly alter the affinity towards H1 and H2 receptors [, ]. For example, IEM-759, another derivative, demonstrates a greater preference for H2 receptors. This emphasizes the importance of structure-activity relationships in this class of compounds. Further research is needed to pinpoint the exact structural features dictating the selectivity of IEM-813 towards H1 receptors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R,1'R,5R,5'R,9R,11'R,14R,14'S,16S,17'R,18'R,19S,21R)-5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane]](/img/structure/B1203494.png)

![(7S)-7-[[(2S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1203501.png)



![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1203506.png)
![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)
